1-[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
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Overview
Description
1-[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a chemical compound with the molecular formula C14H20N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the reaction of benzimidazole with 2,2-diethoxyethanol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-), hydroxyl groups (OH-), and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-diethoxyethyl)-1H-indole: A similar compound with a different heterocyclic core, known for its biological activities.
1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol: Another benzimidazole derivative with similar chemical properties.
Uniqueness
1-[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its diethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[1-(2,2-diethoxyethyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-19-14(20-5-2)10-17-13-9-7-6-8-12(13)16-15(17)11(3)18/h6-9,11,14,18H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVOCMNCBYNEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2N=C1C(C)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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